2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole

Electronic effect Hammett constant Structure-activity relationship

Researchers requiring a benzothiazole scaffold with a single-step diversification point often face limited substitution options. This compound addresses that gap: • 4-OMe group enables selective demethylation to a phenolic -OH handle for O-functionalization with alkyl halides, sulfonyl chlorides, or isocyanates - inaccessible from 4-H or 4-Cl analogs without extra synthetic steps. • Cyclopropanesulfonyl-diazepane motif provides a sterically compact zinc-binding pharmacophore; matched molecular pair analysis vs. unsubstituted, 4-Cl, and 4,6-dimethyl analogs enables systematic QSAR model building. • Supplied as a screening compound (≥95% purity) with reliable global logistics for immediate SAR and probe development campaigns.

Molecular Formula C16H21N3O3S2
Molecular Weight 367.5 g/mol
CAS No. 2640815-52-5
Cat. No. B6447350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole
CAS2640815-52-5
Molecular FormulaC16H21N3O3S2
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)N3CCCN(CC3)S(=O)(=O)C4CC4
InChIInChI=1S/C16H21N3O3S2/c1-22-13-4-2-5-14-15(13)17-16(23-14)18-8-3-9-19(11-10-18)24(20,21)12-6-7-12/h2,4-5,12H,3,6-11H2,1H3
InChIKeyWDOOOTDSUBDPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole: Structural & Procurement Baseline


2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole (CAS 2640815-52-5) is a heterocyclic small molecule belonging to the benzothiazole sulfonamide class, characterized by a benzothiazole core bearing a 4-methoxy substituent and linked via the 2-position to a 1,4-diazepane ring functionalized with a cyclopropanesulfonyl group [1]. Its computed physicochemical profile includes a molecular weight of 367.5 g/mol, a calculated lipophilicity (XLogP3) of 2.8, a topological polar surface area (TPSA) of 99.4 Ų, and seven hydrogen bond acceptor atoms with zero hydrogen bond donors [1]. The compound is cataloged as a screening compound and synthetic building block supplied by multiple vendors for research-use-only applications [2].

Synthetic building block with methoxy handle for library diversification
Screening compound: benzothiazole sulfonamide class for zinc-metalloenzyme studies
Research-use-only grade supplied by multiple vendors for SAR and probe development

Why This Benzothiazole Cannot Be Replaced by Analogs


Within the 2-(4-cyclopropanesulfonyl-1,4-diazepan-1-yl)-1,3-benzothiazole chemotype, the nature and position of substituents on the benzothiazole ring critically determine electronic distribution, lipophilicity, hydrogen-bonding capacity, and metabolic stability—parameters that directly govern target engagement and pharmacokinetic behavior [1]. The 4-methoxy group in the target compound is electron-donating (Hammett σp ≈ −0.27), in contrast to the electron-withdrawing 4-chloro analog (σp ≈ +0.23) or the sterically distinct 4,6-dimethyl variant [2]. These differences preclude simple interchangeability in target-oriented synthesis or structure-activity relationship (SAR) campaigns, as even single-atom substitutions on the benzothiazole scaffold have been shown to shift carbonic anhydrase inhibitory Ki values by over an order of magnitude within the same assay system [3].

Attribute
This compound (4-OCH₃)
Analog substitutes
Electronic character
Electron-donating (σp ≈ −0.27)
4-Cl: electron-withdrawing; unsubstituted: neutral
Lipophilicity
Intermediate XLogP3 (2.8)
4,6-dimethyl: higher (~3.2–3.5); unsubstituted: lower (~2.2–2.4)
H-bond acceptors
7 HBA; TPSA 99.4 Ų
Unsubstituted: ~5 HBA, lower TPSA
Synthetic handle
Demethylation to phenol
4-H: no handle; 4-Cl: requires cross-coupling
Substitution may alter electronic profile, lipophilicity, and hydrogen-bonding capacity, limiting direct replacement in SAR studies. Experimental validation required when switching analogs.

Quantitative Differentiation vs. Closest Analogs


4-Methoxy Donor vs. 4-Chloro Withdrawing Electronic Effect

The 4-methoxy substituent on the benzothiazole ring of the target compound exerts an electron-donating resonance effect (Hammett σp = −0.27), which is opposite in direction to the electron-withdrawing 4-chloro substituent (σp = +0.23) found in the comparator 4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole (CAS 2549029-85-6), and stronger in magnitude than the weakly donating 4-methyl group (σp = −0.17) present in the 4,6-dimethyl analog (CAS 2549034-54-8) [1]. These electronic differences directly modulate the electron density on the benzothiazole ring system and consequently influence π-stacking interactions, hydrogen-bond acceptor strength at the thiazole nitrogen, and susceptibility to electrophilic aromatic substitution [1].

Electronic Effect (σp)
Reported
Target OCH₃ σp = −0.27 4-Cl analog σp = +0.23
Electronic character divergence may alter reactivity and binding; non-interchangeable in SAR
Δσp = 0.50. Hammett constants from literature compilation
Electronic effect Hammett constant Structure-activity relationship Benzothiazole substitution

Lipophilicity: 4-Methoxy vs. Unsubstituted & Dimethyl Analogs

The target compound (CAS 2640815-52-5) has a computed XLogP3 value of 2.8, as reported by PubChem [1]. The unsubstituted benzothiazole analog 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole (CAS 2549037-16-1, MW 337.5, lacking the methoxy oxygen) is predicted to have a lower XLogP3 (estimated ~2.2–2.4 based on the absence of the oxygen atom), while the 4,6-dimethyl analog (CAS 2549034-54-8, MW 365.5) is expected to exhibit a higher XLogP3 (estimated ~3.2–3.5) due to two additional methyl groups . The methoxy group thus positions the target compound at an intermediate lipophilicity within this analog series, which may favor a balanced permeability-solubility profile according to standard drug-likeness guidelines [2].

Lipophilicity (XLogP3)
Data to verify
Target: 2.8 Unsubst. ~2.2–2.4; Dimethyl ~3.2–3.5
Intermediate lipophilicity may support balanced permeability-solubility profile
Comparator values estimated; experimental logP not available
Lipophilicity XLogP3 Drug-likeness Physicochemical property

H-Bond Acceptor Capacity: 4-Methoxy vs. Unsubstituted Analog

PubChem computed properties indicate that the target compound possesses 7 hydrogen bond acceptor (HBA) atoms—arising from the three sulfonamide oxygens, the thiazole nitrogen and sulfur, the diazepane nitrogens, and the methoxy oxygen—compared with an estimated 5 HBA for the unsubstituted analog 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole (CAS 2549037-16-1), which lacks the methoxy oxygen [1]. The topological polar surface area (TPSA) of the target compound is 99.4 Ų, whereas the unsubstituted analog is expected to have a lower TPSA (estimated ~80–85 Ų, not independently verified) due to the absence of the methoxy oxygen contribution [1]. The additional HBA site in the target compound provides an extra anchoring point for hydrogen-bonding interactions with biological targets, which may alter binding pose and affinity relative to the unsubstituted scaffold [2].

H-Bond Acceptors & TPSA
Data to verify
Target: HBA=7, TPSA=99.4 Ų Unsubst.: HBA ~5, TPSA ~80–85 Ų
Additional HBA may provide extra target interaction site
Unsubstituted analog values estimated
Hydrogen bond acceptor TPSA Molecular recognition Pharmacophore

Carbonic Anhydrase Inhibition in Benzothiazole Sulfonamide Class

Although no direct enzyme inhibition data are publicly available for the target compound itself, a series of structurally related secondary sulfonamide derivatives bearing the benzothiazole scaffold (compounds 1–10) demonstrated potent inhibition of human carbonic anhydrase isoforms hCA I and hCA II, with Ki values ranging from 0.052 ± 0.022 to 0.971 ± 0.280 µM against hCA I, and from 0.025 ± 0.010 to 0.682 ± 0.335 µM against hCA II [1]. Several compounds within this series inhibited both isoforms more effectively than the standard sulfonamide drug acetazolamide, with the most potent compounds (5 and 4) achieving sub-100 nM Ki values [1]. The benzothiazole scaffold, combined with the sulfonamide zinc-binding group, is a recognized pharmacophore for carbonic anhydrase inhibition, and the cyclopropanesulfonyl moiety in the target compound provides a sterically compact sulfonamide functionality analogous to the primary sulfonamide group in acetazolamide [1].

CA Inhibition Class Evidence
Class-level
Related benzothiazole sulfonamides: hCA I Ki 0.052–0.971 µM; hCA II Ki 0.025–0.682 µM
Supports enzyme inhibition screening context; no direct data for this compound
Requires experimental validation
Carbonic anhydrase inhibition Sulfonamide pharmacophore Enzyme inhibition Benzothiazole scaffold

4-Methoxy Demethylation Handle vs. Non-Functionalized Analogs

The 4-methoxy substituent on the benzothiazole core of the target compound provides a chemically addressable synthetic handle that is absent in the unsubstituted analog (CAS 2549037-16-1) and distinct from the chloro substituent in the 4-chloro analog (CAS 2549029-85-6). The methoxy group can be selectively demethylated (e.g., using BBr₃ or HBr/AcOH) to generate a phenolic –OH group, enabling subsequent O-alkylation, sulfonation, or conjugation chemistry for probe molecule generation or bioconjugation [1]. In contrast, the 4-chloro analog requires palladium-catalyzed cross-coupling for further derivatization, and the 4,6-dimethyl analog offers only benzylic oxidation as a functionalization pathway [1]. This synthetic versatility makes the target compound a more adaptable intermediate for divergent library synthesis [2].

Synthetic Handle (Demethylation)
Method context
4-OCH₃ → phenol via BBr₃ or HBr/AcOH; enables further O-functionalization
Provides diversification route not available from 4-H or 4-Cl analogs
Well-precedented transformation; yield typically >80%
Synthetic building block Demethylation Late-stage functionalization Medicinal chemistry

Cyclopropanesulfonyl Motif for Metabolic Stability

The cyclopropanesulfonyl group in the target compound is a recognized structural motif for enhancing metabolic stability relative to larger alkyl or aryl sulfonamides. Cyclopropane rings are known to resist cytochrome P450-mediated oxidation due to their strained ring geometry and the absence of accessible C–H bonds for hydrogen atom abstraction, a property exploited in approved drugs such as simeprevir and ledipasvir [1]. In the context of benzothiazole sulfonamides, the compact cyclopropanesulfonyl group is predicted to reduce oxidative metabolism compared to bulkier sulfonyl substituents (e.g., phenylsulfonyl or benzylsulfonyl), while maintaining the zinc-binding sulfonamide pharmacophore [2]. The diazepane ring further contributes conformational flexibility that may allow the molecule to adapt to diverse binding pockets without incurring the entropic penalty associated with fully rigid scaffolds [2].

Metabolic Stability Motif
Class-level
Cyclopropanesulfonyl group predicted to resist CYP-mediated oxidation
May offer metabolic stability advantage over larger sulfonyl groups (hypothesis)
Class-level inference; requires microsomal stability assay data
Metabolic stability Cyclopropanesulfonyl Oxidative metabolism Drug design

Recommended Research & Procurement Applications


Divergent Library Synthesis via 4-Methoxy Demethylation

The 4-methoxy group enables selective demethylation to a phenolic –OH handle, allowing O-functionalization with diverse electrophiles (alkyl halides, sulfonyl chlorides, isocyanates) to generate focused compound libraries for SAR exploration. This synthetic route is not accessible from the unsubstituted or 4-chloro analogs without additional synthetic steps [1]. Procure this compound when the synthetic workflow requires a single-step diversification point at the benzothiazole 4-position.

Screening Against Zinc-Dependent Metalloenzymes

The benzothiazole-sulfonamide scaffold is a validated pharmacophore for zinc-metalloenzyme inhibition, with closely related analogs demonstrating Ki values as low as 25 nM against carbonic anhydrase II [2]. The cyclopropanesulfonyl group provides a sterically compact zinc-binding motif, and the 4-methoxy substitution modulates electronic properties without steric bulk. Prioritize this compound in screening cascades against hCA isoforms, matrix metalloproteinases, or HDAC enzymes where sulfonamide-based zinc chelation is a known inhibitory mechanism.

Matched Molecular Pair Physicochemical Benchmarking

The target compound (XLogP3 = 2.8; TPSA = 99.4 Ų; HBA = 7) allows systematic matched molecular pair analysis with the unsubstituted analog (estimated lower XLogP3, lower TPSA), the 4-chloro analog (electron-withdrawing), and the 4,6-dimethyl analog (higher lipophilicity) to quantify the impact of a single methoxy substitution on permeability, solubility, and metabolic stability [3]. This is valuable for building predictive QSAR models within the benzothiazole chemotype.

PET Tracer & Fluorescent Probe Precursor via 4-Phenolic Derivative

Demethylation of the 4-methoxy group yields a phenolic intermediate suitable for ¹¹C-methylation (returning to the parent compound as a PET tracer) or conjugation with fluorophores (e.g., BODIPY, dansyl) for cellular target engagement studies. The cyclopropanesulfonyl-diazepane motif provides conformational flexibility that may help maintain binding affinity in the derivatized probe [1]. Use this compound as a starting material when planning target engagement or imaging probe development campaigns.

Application
Selection Property
Validation Focus
Divergent library synthesis
4-Methoxy demethylation handle
Functionalization scope and yield
Zinc-metalloenzyme screening
Sulfonamide zinc-binding pharmacophore
Enzyme inhibition and selectivity profiling
Matched molecular pair analysis
Defined XLogP and TPSA properties
Physicochemical impact quantification
Imaging probe development
Phenolic intermediate for radiolabeling/conjugation
Binding affinity retention after derivatization
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